8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 4-position. The spirocyclic system combines a piperidine ring with a dioxolane ring, conferring rigidity and stereochemical complexity. Its synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine precursors and spirocyclic amines under catalytic conditions (e.g., palladium-mediated cross-coupling or nucleophilic substitution) . The compound has been explored in medicinal chemistry for kinase inhibition (e.g., mTOR) and anti-inflammatory applications, leveraging its ability to modulate intracellular signaling pathways .
Properties
IUPAC Name |
8-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)22-8-6-18(7-9-22)24-10-11-25-18/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLAXKZREUZXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the spirocyclic moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Key Observations :
- Chlorination : Dichloro derivatives (e.g., Compound 16) serve as synthetic intermediates but may reduce solubility due to increased hydrophobicity .
- Biological Activity : Anti-inflammatory analogs () replace the spirocyclic system with benzamide groups, highlighting the spiro ring’s role in kinase selectivity .
Spirocyclic Analogs with Varied Heterocycles
Key Observations :
- Heterocycle Impact : Indole-containing analogs () target AAA+ ATPases like p97, suggesting broader applicability of the spiro scaffold in protein interaction inhibitors .
- Electronic Effects: Pyridine (Compound 15) introduces basicity, altering pharmacokinetic profiles compared to non-aromatic spiro systems .
Pharmacological and Physicochemical Properties
Bioactivity Comparison
- Target Compound : Demonstrates mTOR inhibition (IC₅₀ = 12 nM) via binding to the ATP pocket, attributed to the phenyl-pyrazolopyrimidine motif’s planar geometry .
- Anti-inflammatory Analogs: Pyrazolo[3,4-d]pyrimidines with benzamide substituents () inhibit NO production (IC₅₀ = 3–8 μM) but lack spirocyclic rigidity, reducing kinase selectivity .
Solubility and LogP
- The target compound’s LogP (predicted ~2.8) balances lipophilicity and aqueous solubility, critical for oral bioavailability.
- Dichloro derivatives () exhibit higher LogP (~3.5), complicating formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
